2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride
Overview
Description
2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride is an organic compound with the molecular formula C9H10Cl2N2 and a molecular weight of 217.0951 g/mol . This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride typically involves the reaction of 1,3-dimethylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is then purified by recrystallization or chromatography to obtain the pure compound .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Addition Reactions: It can also undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and various organometallic reagents . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
Scientific Research Applications
2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride involves its ability to act as an electrophile, facilitating various chemical reactions by accepting electron pairs from nucleophiles . This property makes it a valuable reagent in organic synthesis, where it can form stable intermediates and products . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride can be compared with other similar compounds such as:
1,3-Dimethylimidazolium chloride: This compound lacks the chlorine substituent and has different reactivity and applications.
2-Chloro-1,3-dimethylimidazolinium chloride: This compound is structurally similar but has different electronic properties and reactivity due to the presence of the imidazolinium ring.
2,2-Difluoro-1,3-dimethylimidazolidine: This compound is used as a fluorinating agent and has different applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
2-chloro-1,3-dimethylbenzimidazol-3-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN2.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUTUYIONKSVDZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1Cl)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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